N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Indole Formation: The resulting product is then subjected to a Fischer indole synthesis, where phenylhydrazine reacts with the acylated product under acidic conditions to form the indole ring.
Carboxamide Formation: The final step involves the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-2-carboxamide: Similar structure but lacks the methyl group on the indole ring.
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21-16-6-4-3-5-14(16)11-17(21)19(23)20-12-18(22)13-7-9-15(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,20,23) |
InChI Key |
VQZBJRVSVFEMHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.